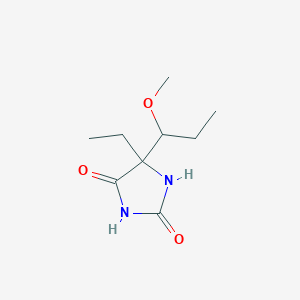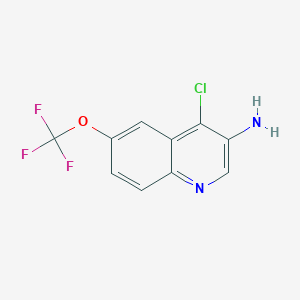![molecular formula C15H17FN3O8P B12826724 (4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate CAS No. 54397-88-5](/img/structure/B12826724.png)
(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include a fluorine atom at the 5-position and an amino-phenyl ester group. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester typically involves multiple steps:
Deoxygenation: The 2’-hydroxyl group of uridine is removed through a deoxygenation reaction, often using reagents like triethylsilane and trifluoroacetic acid.
Esterification: The final step involves the esterification of the 5’-phosphate group with 4-aminophenol, using coupling agents like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino-phenyl ester groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of 5-fluoro-2’-deoxyuridine derivatives.
Reduction: Formation of reduced uridine analogs.
Substitution: Formation of substituted uridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking natural nucleosides, it gets incorporated into DNA, leading to chain termination and inhibition of cell proliferation. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-2’-deoxyuridine: A closely related compound with similar structural modifications but lacking the amino-phenyl ester group.
2’-deoxy-5-fluorouridine: Another analog with a fluorine atom at the 5-position but different ester groups.
Uniqueness
5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester is unique due to the presence of the amino-phenyl ester group, which enhances its binding affinity and specificity for certain enzymes. This modification also influences its pharmacokinetic properties, potentially improving its efficacy and reducing side effects compared to other nucleoside analogs.
Propiedades
Número CAS |
54397-88-5 |
|---|---|
Fórmula molecular |
C15H17FN3O8P |
Peso molecular |
417.28 g/mol |
Nombre IUPAC |
(4-aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H17FN3O8P/c16-10-6-19(15(22)18-14(10)21)13-5-11(20)12(26-13)7-25-28(23,24)27-9-3-1-8(17)2-4-9/h1-4,6,11-13,20H,5,7,17H2,(H,23,24)(H,18,21,22) |
Clave InChI |
PXZLZKCYKJOBQJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


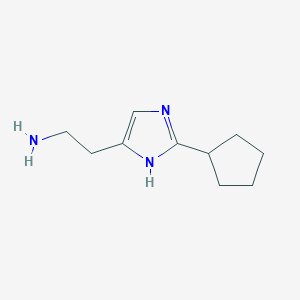
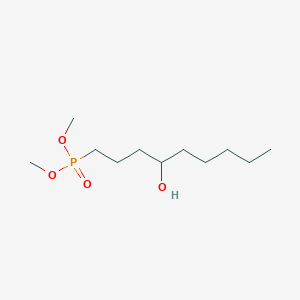
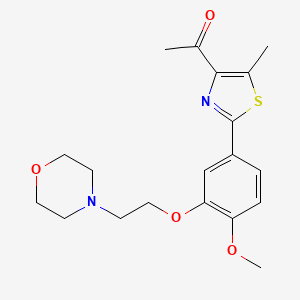
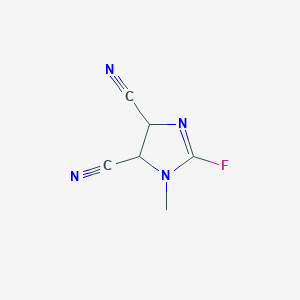
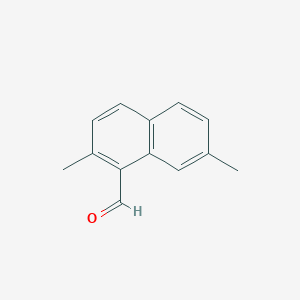


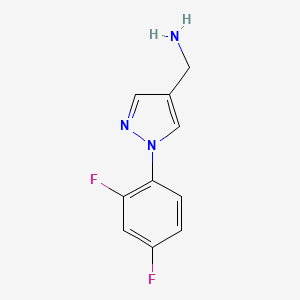
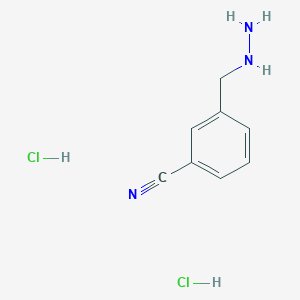

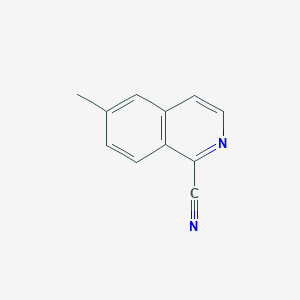
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-morpholin-4-ylmethanone](/img/structure/B12826714.png)
